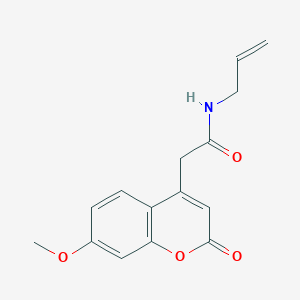

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide

Description

The compound 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide features a coumarin (2H-chromen-2-one) core substituted with a methoxy group at the 7-position and an acetamide side chain at the 4-position, with the amide nitrogen further modified by a prop-2-en-1-yl (allyl) group. Coumarin derivatives are well-documented for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The acetamide moiety enhances pharmacokinetic properties, such as solubility and metabolic stability, while the allyl group may influence molecular interactions with biological targets through hydrophobic or π-π stacking interactions .

Properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-6-16-14(17)7-10-8-15(18)20-13-9-11(19-2)4-5-12(10)13/h3-5,8-9H,1,6-7H2,2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSCEVOFDMSVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide typically involves the alkylation of 7-methoxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry

- Synthesis of Derivatives : This compound serves as a precursor for synthesizing other coumarin derivatives. Its structural features allow for modifications that can lead to new compounds with varied properties.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives that may exhibit different biological activities.

Biology

- Antimicrobial Activity : Studies indicate that 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit tumor growth in human cancer models, demonstrating promising results in vitro .

Medicine

- Anti-inflammatory Effects : The compound is investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation and providing therapeutic benefits in inflammatory diseases.

- Anticoagulant Activity : Its ability to inhibit certain enzymes related to coagulation pathways suggests potential applications in preventing thrombotic disorders .

Industry

- Fluorescent Dyes : The unique structural characteristics of this compound make it suitable for developing fluorescent dyes and optical brighteners used in various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The chromen-4-yl moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or coagulation pathways, leading to its anti-inflammatory and anticoagulant effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Analogous Compounds

Structural Analogs

Coumarin-Based Derivatives

- Compound 2k and 2l (): These derivatives share the coumarin core but differ in substituents. For example, 2k has a nitrobenzylidene-acetohydrazide group, while 2l incorporates a cinnamylidene-acetohydrazide side chain. Both exhibit distinct melting points and spectroscopic profiles compared to the target compound, highlighting how the allyl-acetamide group in the target may alter crystallinity and solubility .

- 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide (): This analog replaces the 7-methoxy group with a chloro and methyl substituent, increasing lipophilicity.

Non-Coumarin Analogs

- RKS-1 (): A phenoxyacetanilide derivative with a prop-2-en-1-yl group and 2-methoxy substituent. Despite structural differences in the core (phenoxy vs. coumarin), RKS-1 demonstrates strong COX-2 inhibition (docking score: -8.9 kcal/mol) and dual analgesic/anti-inflammatory activity, suggesting the allyl-acetamide moiety contributes to target engagement .

- Pyridazin-3(2H)-one Derivatives (): These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit FPR2 agonism. The acetamide group and methoxybenzyl substituents emphasize the role of electron-donating groups in receptor binding, a feature shared with the target compound’s 7-methoxy group .

Pharmacological Activity Comparison

Key Observations :

- Core Structure Influence: The coumarin core in the target compound may favor interactions with serine proteases (e.g., thrombin) or kinases, whereas phenoxyacetanilides (RKS-1) target COX-2, and pyridazinones modulate FPR2 .

- Substituent Effects: The 7-methoxy group in the target compound could enhance electron donation, improving binding affinity compared to chloro or methyl analogs .

Biological Activity

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.29 g/mol. The compound features a coumarin backbone with a methoxy group and an allyl substituent, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromen-4-yl moiety can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation and coagulation pathways, leading to anti-inflammatory and anticoagulant effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cancer progression. For example, studies have demonstrated its efficacy against breast cancer cells through the inhibition of specific oncogenic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this coumarin derivative possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | , |

| Antimicrobial | Disrupts cell wall synthesis | , |

| Anti-inflammatory | Inhibits cytokine production | , |

Study on Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase 3 and PARP .

Study on Anti-inflammatory Effects

In another investigation, the compound was tested in a murine model of inflammation where it was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.